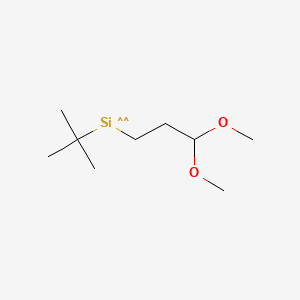
CID 168006389
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CID 168006389 is a chemical compound that has garnered significant interest in various scientific fields due to its unique properties and potential applications. This compound is known for its stability and reactivity, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Preparation Methods
The preparation of CID 168006389 involves several synthetic routes and reaction conditions. One common method includes the use of specific reagents and catalysts to facilitate the formation of the desired compound. Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. For example, the preparation of crystal forms of similar compounds involves methods that ensure good physiochemical stability, regular crystal habit, and high purity .
Chemical Reactions Analysis
CID 168006389 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation reactions may produce oxidized derivatives, while substitution reactions can lead to the formation of substituted compounds .
Scientific Research Applications
CID 168006389 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic reactions. In biology, it is studied for its potential effects on biological systems and its interactions with biomolecules. In medicine, this compound is investigated for its therapeutic potential in treating various diseases. Industrial applications include its use in the production of pharmaceuticals, agrochemicals, and other chemical products .
Mechanism of Action
The mechanism of action of CID 168006389 involves its interaction with specific molecular targets and pathways. This compound exerts its effects by binding to target molecules, leading to changes in their activity and function. The exact molecular targets and pathways involved depend on the specific application and context. For example, some compounds exert their effects by inhibiting specific enzymes or receptors, leading to therapeutic effects .
Comparison with Similar Compounds
CID 168006389 can be compared with other similar compounds to highlight its uniqueness. Similar compounds include those with comparable chemical structures and properties. The comparison involves analyzing the differences in reactivity, stability, and applications. For instance, while some compounds may have similar reactivity, this compound may exhibit unique stability or specific interactions with biological targets .
Properties
Molecular Formula |
C9H20O2Si |
|---|---|
Molecular Weight |
188.34 g/mol |
InChI |
InChI=1S/C9H20O2Si/c1-9(2,3)12-7-6-8(10-4)11-5/h8H,6-7H2,1-5H3 |
InChI Key |
CNZWXVUKJLYWOB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si]CCC(OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















